Methyl 4-hydroxyquinoline-8-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxyquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxyquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

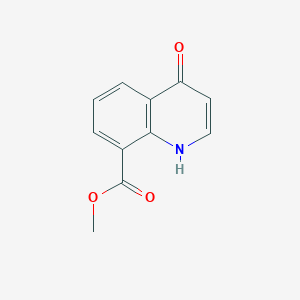

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-1H-quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLGUOZXFZJECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469484 | |

| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860206-84-4 | |

| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-hydroxyquinoline-8-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-hydroxyquinoline-8-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is strategically approached in two principal stages: the construction of the core quinoline scaffold via the Gould-Jacobs reaction to yield 4-hydroxyquinoline-8-carboxylic acid, followed by a classic Fischer-Speier esterification to afford the final methyl ester. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that govern the success of each synthetic step. The content is structured to be a valuable resource for researchers, scientists, and professionals engaged in the synthesis of complex organic molecules.

Introduction and Strategic Overview

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of Methyl 4-hydroxyquinoline-8-carboxylate, featuring a hydroxyl group at the 4-position and a methyl carboxylate at the 8-position, makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

The synthetic strategy detailed herein is a robust two-step process. The initial and most critical phase is the construction of the bicyclic quinoline core. For this, the Gould-Jacobs reaction is the method of choice, offering a reliable route to 4-hydroxyquinoline derivatives.[1][2][3] This reaction involves the condensation of an aniline derivative with an activated malonic ester, followed by a high-temperature thermal cyclization.[2] In our case, the strategic selection of anthranilic acid as the aniline precursor directly installs the required carboxylic acid functionality at the 8-position of the quinoline ring.

The second stage of the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a well-established and efficient acid-catalyzed reaction that is ideally suited for this transformation.[4][5][6] This guide will provide a detailed exposition of both of these pivotal reactions.

Stage 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-8-carboxylic Acid

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines.[2] The reaction proceeds in two distinct operational steps: the initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[2][7]

Mechanistic Insights

The reaction commences with a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate.

The crucial and often rate-determining step is the thermal cyclization of this intermediate.[7] At elevated temperatures, typically above 250 °C, a 6-electron electrocyclization occurs, leading to the formation of the quinoline ring system.[8] This intramolecular reaction is followed by tautomerization to the more stable 4-hydroxyquinoline form.

Experimental Protocol: Gould-Jacobs Reaction

Materials:

-

Anthranilic acid

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether (or other high-boiling solvent)

-

Ethanol

-

Hexanes

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

Condensation: In a round-bottom flask, combine anthranilic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 1-2 hours. During this time, ethanol will be evolved. The reaction can be monitored by TLC for the disappearance of the starting materials. Upon completion, the reaction mixture is cooled to room temperature. The resulting intermediate, diethyl 2-((2-carboxyphenyl)amino)methylenemalonate, can be used directly in the next step or purified by recrystallization from ethanol.

-

Thermal Cyclization: The crude or purified intermediate is added to a high-boiling solvent such as diphenyl ether in a flask equipped with a reflux condenser. The mixture is heated to reflux (approximately 250-260 °C) for 30-60 minutes.[8] The progress of the cyclization can be monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with hexanes to precipitate the cyclized product. The solid is collected by filtration and washed with hexanes to remove the diphenyl ether. The crude product is then dissolved in an aqueous solution of sodium hydroxide and filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-8-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude 4-hydroxyquinoline-8-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[9]

Note on Modern Techniques: Microwave-assisted synthesis can significantly reduce the reaction time for the cyclization step and may lead to improved yields.[10][11]

Stage 2: Fischer-Speier Esterification to Methyl 4-hydroxyquinoline-8-carboxylate

With the successful synthesis of the quinoline carboxylic acid precursor, the final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a reliable and straightforward method for this purpose.[4][5][6]

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[4] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. As this is an equilibrium reaction, using a large excess of methanol as the solvent helps to drive the reaction to completion.[5]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

4-Hydroxyquinoline-8-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-hydroxyquinoline-8-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol. Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically refluxed for several hours (4-24 hours) and can be monitored by TLC until the starting material is consumed.[12]

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[12]

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Methyl 4-hydroxyquinoline-8-carboxylate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[13]

Summary of Reagents and Conditions

| Stage | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| 1a | Condensation | Anthranilic acid, Diethyl ethoxymethylenemalonate | None or Ethanol | 110-120 °C | 1-2 hours |

| 1b | Cyclization | Diethyl 2-((2-carboxyphenyl)amino)methylenemalonate | Diphenyl ether | ~250-260 °C (Reflux) | 30-60 minutes |

| 2 | Esterification | 4-Hydroxyquinoline-8-carboxylic acid, Methanol, Sulfuric acid (cat.) | Methanol | Reflux | 4-24 hours |

Conclusion

The synthesis of Methyl 4-hydroxyquinoline-8-carboxylate is a multi-step process that relies on fundamental and well-established organic reactions. The Gould-Jacobs reaction provides an effective means of constructing the core quinoline heterocycle with the desired substitution pattern, while the Fischer-Speier esterification offers a reliable method for the final ester formation. Careful control of reaction parameters, particularly temperature in the cyclization step, is crucial for achieving good yields. This guide provides a solid foundation for the successful synthesis of this valuable compound for further research and development.

References

- Elderfield, R. C. (1952). Heterocyclic Compounds (Vol. 4). John Wiley & Sons.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Hajimahdi, Z., Zabihollahi, R., Aghasadeghi, M. R., Ashtiani, S. H., & Zarghi, A. (2016). Design, synthesis and biological evaluation of new 4-hydroxyquinoline-3-carboxylic acid derivatives as anti-HIV-1 integrase agents. Medicinal Chemistry Research, 25(9), 1861–1876.

- Markees, D. G., & Schwab, L. S. (1972). The Gould-Jacobs Reaction. Helvetica Chimica Acta, 55(4), 1319–1325.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, p.272.

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- El-Adly, A. M., et al. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Applied Sciences, 4, 1-10.

- Snyder, H. R., & Jones, R. E. (1951). U.S. Patent No. 2,504,875. Washington, DC: U.S.

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

-

Wikipedia contributors. (2023). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2022). Molecules, 27(21), 7289.

- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1373-1376.

- Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. (2013). Archiv der Pharmazie, 346(5), 368-378.

- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2013). Molecules, 18(7), 8446-8461.

Sources

- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. ablelab.eu [ablelab.eu]

- 8. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]

- 9. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

- 10. asianpubs.org [asianpubs.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. cerritos.edu [cerritos.edu]

Methyl 4-hydroxyquinoline-8-carboxylate chemical properties

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-8-carboxylate

Introduction: Unveiling a Privileged Scaffold

Methyl 4-hydroxyquinoline-8-carboxylate is a heterocyclic organic compound built upon the quinoline framework. Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in numerous natural products and pharmacologically active molecules.[1] This particular derivative, featuring a hydroxyl group at the 4-position and a methyl ester at the 8-position, possesses a unique combination of functional groups that impart distinct chemical properties and reactivity. These features make it a valuable intermediate and a target molecule for researchers in drug discovery, materials science, and synthetic chemistry.

This guide provides a comprehensive overview of the core chemical properties of Methyl 4-hydroxyquinoline-8-carboxylate, moving from its fundamental identity and spectroscopic signature to its synthesis, reactivity, and potential applications. The insights herein are curated for researchers and drug development professionals seeking to leverage this molecule's potential in their work.

Core Chemical Identity and Physicochemical Properties

The compound's identity is defined by its specific molecular structure and resulting physical characteristics.

Basic Information

| Parameter | Value | Reference |

| Chemical Name | Methyl 4-hydroxyquinoline-8-carboxylate | [2] |

| Synonyms | Methyl 4-oxo-1,4-dihydroquinoline-8-carboxylate | [2] |

| CAS Registry Number | 860206-84-4 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

Structural Features and Tautomerism

The chemical behavior of Methyl 4-hydroxyquinoline-8-carboxylate is dictated by three primary structural components:

-

Quinoline Core : A bicyclic aromatic system containing a basic nitrogen atom that can engage in acid-base chemistry and metal coordination.[2]

-

4-Hydroxy Group : This group is not a simple phenol. It exists in a tautomeric equilibrium with its corresponding keto form, 4-oxo-1,4-dihydroquinoline.[2][3] This keto-enol tautomerism is a hallmark of 4-hydroxyquinolines and profoundly influences the molecule's spectroscopic properties, hydrogen bonding capability, and reactivity. The keto form often predominates in many environments.

-

8-Methyl Carboxylate Group : An ester functional group that serves as a key site for chemical modification, such as hydrolysis, reduction, or amidation.[2]

Caption: Keto-Enol Tautomerism of the core scaffold.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of the molecule. While a dedicated experimental spectrum for this specific compound is not publicly available, the following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 7.0-8.5 ppm): Complex multiplet patterns corresponding to the protons on the quinoline ring. The specific shifts are influenced by the electronic effects of the hydroxyl and carboxylate groups.Ester Methyl Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to 3 protons.N-H Proton (δ >10 ppm, broad): If the keto tautomer is present and the solvent allows, a broad singlet for the amide proton may be observed.O-H Proton (variable): A broad, exchangeable singlet for the hydroxyl proton of the enol form. |

| ¹³C NMR | Carbonyl Carbon (Ester, δ ~165-170 ppm): Signal for the C=O of the methyl carboxylate.Carbonyl Carbon (Keto, δ ~175-180 ppm): Signal for the C=O of the quinolone tautomer.Aromatic Carbons (δ ~110-150 ppm): Multiple signals corresponding to the carbons of the quinoline core. |

| Mass Spec. | Molecular Ion (M+H)⁺: Expected at m/z 204.0655.[4]Fragmentation: Potential loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). |

| IR (cm⁻¹) | O-H Stretch (broad, ~3300-2500 cm⁻¹): From the hydroxyl group and potential intramolecular hydrogen bonding.N-H Stretch (broad, ~3100-2900 cm⁻¹): From the keto tautomer.C=O Stretch (Ester, ~1720-1700 cm⁻¹): Sharp, strong absorption.C=O Stretch (Keto, ~1650-1630 cm⁻¹): Strong absorption from the quinolone form.C=C/C=N Aromatic Stretch (~1600-1450 cm⁻¹): Multiple bands characteristic of the quinoline ring. |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of Methyl 4-hydroxyquinoline-8-carboxylate is fundamental for its practical application in research.

Synthetic Pathways

The synthesis of this molecule typically involves two key stages: formation of the 4-hydroxyquinoline-8-carboxylic acid core, followed by esterification. A common and robust method for constructing the quinoline ring is the Gould-Jacobs reaction .

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4-hydroxyquinoline-8-carboxylate (860206-84-4) for sale [vulcanchem.com]

- 3. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 4. PubChemLite - Methyl 8-hydroxyquinoline-4-carboxylate (C11H9NO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Structural Elucidation of Methyl 4-hydroxyquinoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-hydroxyquinoline-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues, spectroscopic analyses, and established synthetic methodologies to build a robust model of its structural and chemical properties. This approach, rooted in comparative structural analysis, offers valuable insights for researchers engaged in the design and development of novel quinoline-based agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Methyl 4-hydroxyquinoline-8-carboxylate, with its specific substitution pattern, presents a unique combination of a 4-hydroxyquinoline core known for its potential tautomerism and a methyl carboxylate group at the 8-position, which can influence its physicochemical properties and biological target interactions.[1] Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of new derivatives with enhanced efficacy and selectivity.

Synthesis and Crystallization Strategies

The synthesis of Methyl 4-hydroxyquinoline-8-carboxylate can be approached through established methods for quinoline ring formation, followed by esterification. A common and effective route is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis and esterification.

Experimental Protocol: A Generalized Synthetic Approach

A generalized workflow for the synthesis and potential crystallization of Methyl 4-hydroxyquinoline-8-carboxylate is outlined below. The causality behind these experimental choices lies in creating a supersaturated solution from which single crystals can form through slow cooling or solvent evaporation, a fundamental principle in small-molecule crystallography.

-

Reaction Setup: Combine 8-amino-2-methylbenzoic acid with diethyl ethoxymethylenemalonate in a suitable high-boiling point solvent, such as diphenyl ether.

-

Thermal Cyclization: Heat the mixture to approximately 250°C to facilitate the intramolecular cyclization, leading to the formation of the quinoline ring.

-

Hydrolysis: Treat the resulting ethyl ester with a strong base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid.

-

Esterification: Convert the carboxylic acid to the methyl ester by reacting it with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a high-purity solid.

-

Crystallization: For single-crystal growth, dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone) and allow it to cool slowly to room temperature. Alternatively, slow evaporation of a saturated solution at a constant temperature can be employed.

dot graph TD { A[8-amino-2-methylbenzoic acid + Diethyl ethoxymethylenemalonate] --> B{Thermal Cyclization}; B --> C[Ethyl 4-hydroxyquinoline-8-carboxylate]; C --> D{Hydrolysis}; D --> E[4-hydroxyquinoline-8-carboxylic acid]; E --> F{Esterification}; F --> G[Methyl 4-hydroxyquinoline-8-carboxylate]; G --> H{Purification & Crystallization}; H --> I[Single Crystals];

}

Caption: Generalized synthetic and crystallization workflow.

Structural Analysis: Insights from Spectroscopic Data and Comparative Crystallography

In the absence of a dedicated crystal structure, a combination of spectroscopic methods and analysis of closely related crystal structures provides a detailed picture of the molecular geometry and intermolecular interactions of Methyl 4-hydroxyquinoline-8-carboxylate.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for confirming the chemical structure and understanding the electronic environment of the molecule.

| Technique | Expected Observations | Inferred Structural Features |

| ¹H NMR | Aromatic protons in the 7.0-8.5 ppm range, a singlet for the methyl ester around 3.8-4.0 ppm, and a broad signal for the hydroxyl proton.[2] | Confirms the presence of the quinoline core, the methyl ester group, and the hydroxyl proton, which may be involved in hydrogen bonding. |

| ¹³C NMR | Carbonyl carbon of the ester around 165-175 ppm, aromatic carbons between 110-160 ppm. | Provides a map of the carbon skeleton, confirming the connectivity of the functional groups. |

| IR Spectroscopy | A broad O-H stretch around 3300-3500 cm⁻¹, a strong C=O stretch from the ester at approximately 1700-1750 cm⁻¹, and C=C/C=N stretching in the 1400-1600 cm⁻¹ region.[2] | Indicates the presence of key functional groups and potential hydrogen bonding. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 203.19 g/mol .[1] | Confirms the molecular formula of C₁₁H₉NO₃. |

Comparative Crystal Structure Analysis

Analysis of the crystal structures of closely related compounds, such as Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, offers a strong basis for predicting the structural features of Methyl 4-hydroxyquinoline-8-carboxylate.[3][4]

Key Predicted Structural Features:

-

Planarity: The quinoline ring system is expected to be largely planar.

-

Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-oxo-1,4-dihydroquinoline tautomer. This tautomerism will significantly influence its hydrogen bonding patterns and electronic properties.[1]

-

Intramolecular Hydrogen Bonding: A common feature in 8-hydroxyquinoline derivatives is an intramolecular hydrogen bond between the hydroxyl group at position 8 and the quinoline nitrogen.[4] However, in the target molecule, the hydroxyl group is at position 4. It is therefore more likely to engage in intermolecular hydrogen bonding.

-

Intermolecular Interactions: The crystal packing is likely to be dominated by hydrogen bonding involving the 4-hydroxyl group and the carbonyl oxygen of the methyl carboxylate. Pi-stacking interactions between the aromatic quinoline rings are also expected to play a significant role in stabilizing the crystal lattice.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Predicted key structural interactions.

Implications for Drug Development and Materials Science

The structural features of Methyl 4-hydroxyquinoline-8-carboxylate have direct implications for its potential applications. The ability to form specific hydrogen bonds and engage in pi-stacking interactions is crucial for binding to biological targets such as enzymes and receptors. For instance, many quinoline-based antibiotics function by intercalating into bacterial DNA, a process heavily reliant on the molecule's shape and electronic properties.

In the realm of materials science, the arrangement of molecules in the solid state dictates properties like solubility, stability, and polymorphism, all of which are critical for pharmaceutical formulation. Furthermore, the electronic nature of the quinoline ring suggests potential for applications in organic electronics, where intermolecular packing influences charge transport.

Conclusion and Future Directions

While the definitive crystal structure of Methyl 4-hydroxyquinoline-8-carboxylate remains to be determined, a comprehensive analysis of spectroscopic data and crystallographic information from analogous compounds provides a strong predictive model of its molecular and supramolecular characteristics. This in-depth guide serves as a valuable resource for researchers, offering a solid foundation for further investigation into the synthesis, characterization, and application of this and related quinoline derivatives. The logical next step for the scientific community would be the successful crystallization and single-crystal X-ray diffraction analysis of the title compound to validate and refine the structural predictions presented herein.

References

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

-

National Center for Biotechnology Information. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

ResearchGate. Synthesis and structural characterization of a 8-hydroxyquinoline derivative coordinated to Zn(II). [Link]

-

National Center for Biotechnology Information. Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. [Link]

-

LookChem. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. [Link]

-

ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

-

MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

PubChem. Methyl 8-hydroxyquinoline-4-carboxylate. [Link]

-

The Cambridge Crystallographic Data Centre. Search - Access Structures. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

PubChem. Methyl 8-Hydroxyquinoline-2-Carboxylate. [Link]

-

National Center for Biotechnology Information. 4-Methyl-8-hydroxyquinoline. [Link]

-

ResearchGate. Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative. [Link]

-

European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

-

National Center for Biotechnology Information. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. [Link]

-

OUCI. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

-

National Center for Biotechnology Information. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. [Link]

Sources

- 1. Methyl 4-hydroxyquinoline-8-carboxylate (860206-84-4) for sale [vulcanchem.com]

- 2. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-hydroxyquinoline-8-carboxylate CAS number

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-8-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-hydroxyquinoline-8-carboxylate, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, structural characteristics, and potential applications, offering field-proven insights for professionals in drug development and scientific research.

Core Compound Identity

Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in drug discovery due to its wide range of biological activities.[1] The molecule's formal identity is established by its unique CAS Registry Number.

| Parameter | Value | Source |

| Chemical Name | Methyl 4-hydroxyquinoline-8-carboxylate | [2] |

| CAS Registry Number | 860206-84-4 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

The structure is characterized by a quinoline ring system with a hydroxyl group at the 4-position and a methyl carboxylate group at the 8-position.[2] This specific arrangement of functional groups dictates its chemical behavior and potential utility.[2]

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form.[2] This tautomerism significantly influences its reactivity, spectroscopic properties, and biological interactions.[2]

Caption: Keto-enol tautomerism of the core scaffold.

Synthesis and Mechanistic Insights

The synthesis of the 4-hydroxyquinoline scaffold is most classically achieved via the Gould-Jacobs reaction, first reported in 1939.[3][4] This robust method remains a cornerstone for preparing 4-hydroxyquinoline derivatives and is highly relevant for the synthesis of Methyl 4-hydroxyquinoline-8-carboxylate.[3][5]

The reaction proceeds through a sequence of condensation followed by a high-temperature intramolecular cyclization.[3] The choice of starting materials is crucial. For the target molecule, the synthesis would logically start with Methyl anthranilate (or a closely related derivative) and an appropriate malonic ester, such as diethyl ethoxymethylenemalonate .

The Gould-Jacobs Reaction Pathway:

-

Condensation: The process begins with a nucleophilic attack from the amino group of an aniline derivative onto an alkoxymethylenemalonate ester. This is followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonic ester intermediate.[3][5]

-

Thermal Cyclization: This critical step requires high temperatures, typically over 250 °C, to induce a 6-electron electrocyclization, which forms the quinoline ring system.[3][4] The high energy barrier is a defining feature of this reaction.

-

Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, readily tautomerizes to the more stable 4-hydroxy-quinoline-3-carboxylate aromatic system.[3]

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: Conventional High-Temperature Synthesis

This protocol describes a conventional approach using a high-boiling inert solvent to achieve the necessary cyclization temperature.[3]

-

Materials:

-

Anilidomethylenemalonate intermediate (synthesized from Methyl anthranilate)

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Non-polar solvent for precipitation (e.g., Cyclohexane)

-

-

Procedure:

-

Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether within a reaction flask equipped with a reflux condenser. The use of an inert, high-boiling solvent can significantly increase cyclization yields, often up to 95%.[4]

-

Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature.[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, allow the flask to cool to room temperature. The product should precipitate from the solvent.

-

Purification: Collect the precipitate by filtration. Wash the solid with a cold non-polar solvent like cyclohexane to remove residual high-boiling solvent. The product can be further purified by recrystallization if necessary.

-

Causality Insight: The choice of a high-boiling, inert solvent like diphenyl ether is critical. It serves as a heat-transfer medium, allowing the reaction to reach the high activation energy required for the 6-electron cyclization without participating in the reaction itself.[4] Modern adaptations using microwave irradiation can achieve similar results with drastically reduced reaction times.[3][6]

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range, corresponding to the protons on the quinoline ring system. The specific coupling patterns would confirm the substitution pattern. - Methyl Ester Protons: A singlet around δ 3.9-4.1 ppm, integrating to 3 hydrogens. - Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, for the ester carbonyl. - Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon bearing the hydroxyl group (C4) would appear further downfield. - Methyl Carbon: A signal around δ 52-55 ppm for the methyl group of the ester. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹ for the hydroxyl group. - C=O Stretch: A strong, sharp absorption band around 1690-1730 cm⁻¹ for the ester carbonyl. - C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 203, corresponding to the molecular weight of the compound. |

This predicted data provides a robust framework for researchers to confirm the identity and purity of their synthesized material.

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] Derivatives of 8-hydroxyquinoline, in particular, are well-known for their potent biological activities, largely attributed to their ability to chelate metal ions.[7]

Potential Therapeutic and Research Applications:

-

Antimicrobial & Antimalarial Agents: The 4-quinolone core is famous for its role in fluoroquinolone antibiotics.[8] Furthermore, quinoline derivatives are key intermediates in the synthesis of antimalarial drugs.[9] The subject compound serves as a valuable building block for developing new agents in this space.

-

Anticancer Research: Many quinoline and quinolinone derivatives have been investigated as anticancer agents.[1] The 8-hydroxyquinoline moiety, in particular, has been incorporated into compounds designed to target various cancer-related pathways.[10]

-

Neuroprotective Agents: Kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, is an endogenous metabolite with potential neuroprotective properties.[8] This highlights the potential for other substituted quinolines to be explored for neurological applications.

-

Chelating Agents & Sensors: 8-Hydroxyquinoline is a classic chelating ligand.[7] The presence of this moiety in Methyl 4-hydroxyquinoline-8-carboxylate makes it a candidate for developing fluorescent chemosensors for metal ions or as a metal-sequestering therapeutic agent.[7]

-

Materials Science: Due to their photoluminescent properties, 8-hydroxyquinoline derivatives are used in the development of organic light-emitting diodes (OLEDs).[7][11]

Caption: Potential application pathways for the title compound.

Safety and Handling

As with any research chemical, Methyl 4-hydroxyquinoline-8-carboxylate should be handled with appropriate care in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

Conclusion

Methyl 4-hydroxyquinoline-8-carboxylate (CAS: 860206-84-4) is a versatile heterocyclic compound built upon the biologically significant quinoline scaffold. Its synthesis is accessible through established methods like the Gould-Jacobs reaction, and its structure offers multiple avenues for further chemical modification. The combination of the 4-hydroxyquinolone core and the 8-hydroxyquinoline-like substitution pattern makes it a highly promising starting point for the development of new therapeutics, chemical sensors, and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their discovery and development programs.

References

-

Gould–Jacobs reaction. In: Wikipedia. Accessed December 12, 2025. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Accessed December 12, 2025. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed December 12, 2025. [Link]

-

Gould Jacobs Quinoline forming reaction. Biotage. Accessed December 12, 2025. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Accessed December 12, 2025. [Link]

-

4-Hydroxyquinoline-8-carboxylic acid. MySkinRecipes. Accessed December 12, 2025. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Accessed December 12, 2025. [Link]

-

Methyl 8-hydroxyquinoline-4-carboxylate. MySkinRecipes. Accessed December 12, 2025. [Link]

-

5-Chloro-4-hydroxy-8-methyl-quinoline-3-carboxylic acid ethyl ester - Spectrum. SpectraBase. Accessed December 12, 2025. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Accessed December 12, 2025. [Link]

-

4-Methyl-8-hydroxyquinoline. PubChem - NIH. Accessed December 12, 2025. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Accessed December 12, 2025. [Link]

-

8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki. LookChem. Accessed December 12, 2025. [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Accessed December 12, 2025. [Link]

-

Methyl 8-hydroxyquinoline-4-carboxylate (C11H9NO3). PubChemLite. Accessed December 12, 2025. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Accessed December 12, 2025. [Link]

-

1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Accessed December 12, 2025. [Link]

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4-hydroxyquinoline-8-carboxylate (860206-84-4) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. scispace.com [scispace.com]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyquinoline-8-carboxylic acid [myskinrecipes.com]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 8-hydroxyquinoline-4-carboxylate [myskinrecipes.com]

Spectroscopic Data for Methyl 4-hydroxyquinoline-8-carboxylate: A Technical Guide for Researchers

Introduction

Methyl 4-hydroxyquinoline-8-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure in drug discovery, with applications as antibacterial, antimalarial, and anticancer agents.[2][3][4] The specific functionalization of this molecule—a hydroxyl group at the 4-position and a methyl carboxylate at the 8-position—offers unique opportunities for molecular interactions and further chemical modification. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its electronic and structural properties, which are critical for any downstream application.

This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 4-hydroxyquinoline-8-carboxylate (C₁₁H₉NO₃, Molecular Weight: 203.20 g/mol [5][6]). While experimental spectra for this specific molecule are not widely published, this document, grounded in established principles of spectroscopy and data from analogous structures, serves as an expert-level predictive guide. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to acquire, interpret, and validate the spectroscopic signature of this compound.

Molecular Structure and Tautomerism

The structure of Methyl 4-hydroxyquinoline-8-carboxylate presents the possibility of keto-enol tautomerism, a common feature in 4-hydroxyquinolines.[7] This equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form can significantly influence the compound's spectroscopic properties and chemical reactivity. The predominant tautomer can be influenced by the solvent and solid-state packing effects. This guide will primarily discuss the 4-hydroxy form, but researchers should be aware of the potential for tautomerism.

Caption: Experimental Workflow for FTIR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the quinoline ring is expected to give rise to characteristic absorption bands.

Predicted UV-Vis Data (in Methanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition | Rationale |

| ~270 - 290 | High | π → π | Characteristic absorption for the quinoline chromophore. [7] |

| ~330 - 350 | Medium | π → π | A longer wavelength absorption band, also characteristic of the quinoline system, potentially with contributions from n → π* transitions. [7] |

The exact position and intensity of these bands can be sensitive to the solvent polarity and pH due to the presence of the acidic hydroxyl group and the basic nitrogen atom.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Record the spectrum from 200 to 800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for Methyl 4-hydroxyquinoline-8-carboxylate. The provided tables of expected chemical shifts, mass-to-charge ratios, and vibrational frequencies, along with the detailed experimental protocols, offer a robust framework for any researcher working with this compound. By following these guidelines, scientists can confidently acquire and interpret the spectroscopic data needed to verify the structure and purity of their material, paving the way for its successful application in drug discovery and materials science. It is crucial to remember the potential for tautomerism and to consider its effects when analyzing experimental data.

References

- Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.

- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.

- The Royal Society of Chemistry. (2011). Electronic Supplementary Information.

- ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.

- MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.

- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- Semantic Scholar. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.

- PubChem. (n.d.). 4-Methyl-8-hydroxyquinoline.

- The Royal Society of Chemistry. (2017). Supporting Information.

- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.

- ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.

- MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025).

- UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.).

- PMC. (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline.

- ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes.

- Sigma-Aldrich. (n.d.). Methyl 8-hydroxyquinoline-4-carboxylate.

- PubChemLite. (n.d.). Methyl 8-hydroxyquinoline-4-carboxylate (C11H9NO3).

- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). methyl 8-hydroxyquinoline-4-carboxylate synthesis.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- ResearchGate. (n.d.). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.

- NIST WebBook. (n.d.). 8-Hydroxyquinoline.

- Synthesis, UV-visible and ADME study of transition metal complexes of 8-Hydroxyquinoline. (2022).

Sources

- 1. scispace.com [scispace.com]

- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 8-hydroxyquinoline-4-carboxylate | 71294-66-1 [sigmaaldrich.com]

- 6. PubChemLite - Methyl 8-hydroxyquinoline-4-carboxylate (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of Methyl 4-hydroxyquinoline-8-carboxylate

Foreword for the Research Professional

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Methyl 4-hydroxyquinoline-8-carboxylate, a distinct member of this family, presents a compelling case for in-depth mechanistic investigation. While direct, extensive research on this specific molecule is nascent, its structural motifs—the 4-hydroxyquinoline core and the 8-carboxylate group—are hallmarks of compounds with significant, well-documented pharmacological effects.

This guide is structured not as a definitive encyclopedia on a fully characterized molecule, but as a forward-looking, hypothesis-driven framework for the modern researcher. It synthesizes the vast body of knowledge surrounding related quinoline derivatives to postulate the most probable mechanisms of action for Methyl 4-hydroxyquinoline-8-carboxylate. More importantly, it provides robust, field-proven experimental protocols to systematically test these hypotheses. Our approach is grounded in causality, ensuring that each proposed experimental design is a self-validating system for inquiry.

We will delve into the likely roles of this compound as a metalloenzyme inhibitor, a disruptor of cellular respiration, and an antagonist of DNA replication, drawing parallels from established research on analogous structures. The methodologies detailed herein are intended to empower researchers to not only elucidate the primary mechanism of action but also to uncover potential secondary targets and off-target effects, thereby building a comprehensive pharmacological profile.

Molecular Profile and Physicochemical Landscape

Methyl 4-hydroxyquinoline-8-carboxylate is an organic compound featuring a quinoline ring system substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 8-position.[3] This specific arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic scaffold known for its ability to intercalate into DNA and interact with various enzymatic active sites.[1][2]

-

4-Hydroxyl Group: This group can exist in tautomeric equilibrium with its keto form (4-quinolone), influencing its hydrogen bonding capacity and reactivity.[3][4] This tautomerism is a critical factor in the biological activity of related compounds.

-

8-Methyl Carboxylate Group: This ester group can be a site for hydrolysis by cellular esterases, potentially converting the compound into a more active carboxylic acid form. It also influences the molecule's polarity and ability to form electrostatic interactions.[3]

-

Chelating Moiety: The proximity of the quinoline nitrogen and the 4-hydroxyl group, and potentially the 8-carboxylate group, suggests a capacity for metal ion chelation, a common mechanism of action for many bioactive quinolines.[5][6][7]

Predicted Physicochemical Properties: Based on its structure and comparison with related molecules, we can infer the following properties, which are crucial for its pharmacokinetic and pharmacodynamic behavior:

| Property | Predicted Value/Characteristic | Rationale and Implication |

| Molecular Weight | 203.19 g/mol | Adheres to Lipinski's rule of five, suggesting potential for oral bioavailability.[3] |

| LogP | ~1.0-2.0 | Indicates moderate lipophilicity, which could facilitate cell membrane permeability.[4] |

| pKa (4-hydroxyl) | ~8-9 | Suggests the compound will be predominantly in its non-ionized form at physiological pH, aiding membrane transport.[4] |

| Hydrogen Bond Donors/Acceptors | 1 Donor (OH), 4 Acceptors (N, O=C, O-CH3, OH) | The presence of both donor and acceptor sites allows for versatile interactions with biological targets. |

Postulated Mechanisms of Action: A Hypothesis-Driven Exploration

Given the structural features of Methyl 4-hydroxyquinoline-8-carboxylate, we can postulate several likely mechanisms of action based on the extensive literature on its chemical cousins.

Metalloenzyme Inhibition via Metal Ion Chelation

The 8-hydroxyquinoline scaffold is a renowned bidentate chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions (e.g., Zn²⁺, Mg²⁺, Fe³⁺) that are essential cofactors for many enzymes.[6][7] This chelation can lead to potent enzyme inhibition.

Potential Metalloenzyme Targets:

-

Catechol-O-Methyltransferase (COMT): 8-hydroxyquinolines have been identified as potent, non-catechol inhibitors of COMT, a magnesium-dependent enzyme crucial for dopamine metabolism in the prefrontal cortex.[8] The inhibition is achieved through the chelation of the active site magnesium ion.[8]

-

2-Oxoglutarate (2OG)-Dependent Oxygenases: This superfamily of iron-dependent enzymes is involved in a wide range of physiological processes, including histone demethylation and DNA repair. 5-Carboxy-8-hydroxyquinoline is a known broad-spectrum inhibitor of these enzymes, though it suffers from low cell permeability.[9] The carboxylate group on our target molecule could play a similar role in binding.

-

Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are key regulators of the extracellular matrix and are often dysregulated in cancer and inflammatory diseases. The 8-hydroxyquinoline moiety has been incorporated into MMP inhibitors.[1]

-

Dihydroorotate Dehydrogenase (DHODH): While not a metalloenzyme, the quinoline-4-carboxylic acid core is a known pharmacophore for DHODH inhibitors, which are crucial for de novo pyrimidine biosynthesis.[10] The 4-hydroxy group and the 8-carboxylate could mimic the necessary interactions within the enzyme's active site.[10]

Caption: Postulated mechanism of metalloenzyme inhibition.

Disruption of the Mitochondrial Electron Transport Chain

Structural analogues of menaquinone, which includes some 4-hydroxyquinolines, are known to target the mitochondrial electron transport chain (ETC).[11] This is a well-established mechanism for antimalarial drugs.

Hypothesized Action: Methyl 4-hydroxyquinoline-8-carboxylate could act as an analogue of coenzyme Q (ubiquinone), interfering with the function of ETC complexes, particularly Complex II (succinate dehydrogenase) or Complex III (cytochrome bc1 complex). This would disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production, ultimately triggering apoptosis.

Caption: Hypothesized disruption of the electron transport chain.

Inhibition of DNA Replication

The quinolone scaffold is famous for its role in antibiotics that target bacterial DNA gyrase and topoisomerase IV.[12] These enzymes are essential for managing DNA supercoiling during replication.

Potential for DNA Gyrase Inhibition: While typically associated with antibacterial action, potent inhibitors of human topoisomerases also exist. It is plausible that Methyl 4-hydroxyquinoline-8-carboxylate could interfere with the function of these enzymes, leading to DNA damage and cell cycle arrest, a common mechanism for anticancer agents. The planar quinoline ring is well-suited for intercalation between DNA base pairs, which could stabilize the enzyme-DNA cleavage complex.

Experimental Workflows for Mechanistic Elucidation

To rigorously test the above hypotheses, a multi-pronged experimental approach is required. The following protocols are designed to provide clear, actionable steps for researchers.

Workflow for Assessing Metalloenzyme Inhibition

Objective: To determine if Methyl 4-hydroxyquinoline-8-carboxylate directly inhibits a candidate metalloenzyme and to characterize the binding interaction.

A. Enzymatic Inhibition Assay (Fluorogenic Substrate)

-

Enzyme and Substrate Preparation:

-

Reconstitute the purified recombinant human enzyme (e.g., COMT, MMP-9) in the appropriate assay buffer as per the manufacturer's instructions.

-

Prepare a stock solution of a fluorogenic substrate specific to the enzyme.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Methyl 4-hydroxyquinoline-8-carboxylate in DMSO.

-

Perform a serial dilution to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

-

-

Assay Execution (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of the test compound at various concentrations (or DMSO for control).

-

Add 20 µL of the enzyme solution and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate.

-

Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation/emission wavelengths, taking measurements every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

-

Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

B. Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Sample Preparation:

-

Dialyze the purified target enzyme extensively against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

-

Dissolve the compound in the final dialysis buffer. A small amount of DMSO (e.g., <2%) may be used if necessary for solubility, ensuring the same concentration is in the enzyme solution.

-

-

ITC Experiment:

-

Load the enzyme solution (e.g., 20 µM) into the sample cell of the ITC instrument.

-

Load the compound solution (e.g., 200 µM) into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

-

Caption: Experimental workflow for metalloenzyme inhibition.

Workflow for Assessing Mitochondrial Dysfunction

Objective: To measure the impact of Methyl 4-hydroxyquinoline-8-carboxylate on cellular respiration and mitochondrial function.

A. Seahorse XF Cell Mito Stress Test

-

Cell Culture:

-

Seed cells (e.g., A549, HepG2) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge of the Seahorse XF analyzer overnight.

-

Prepare stock solutions of the compound and mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.

-

-

Assay Execution:

-

Replace the cell culture medium with the assay medium and incubate the plate in a non-CO2 incubator for 1 hour.

-

Load the compound and inhibitors into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate in the Seahorse XF analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before and after the sequential injection of the test compound, oligomycin, FCCP, and rotenone/antimycin A.

-

-

Data Analysis:

-

Use the Seahorse Wave software to calculate key parameters of mitochondrial function:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

-

Maximal Respiration: The peak OCR after FCCP injection.

-

Proton Leak: The OCR remaining after oligomycin injection.

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

-

A significant decrease in basal and maximal respiration upon compound injection would support the hypothesis of ETC inhibition.

-

| Parameter | Expected Change with ETC Inhibitor |

| Basal Respiration | Decrease |

| ATP Production | Decrease |

| Maximal Respiration | Decrease |

| Spare Capacity | Decrease |

Summary and Future Directions

Methyl 4-hydroxyquinoline-8-carboxylate is a molecule of significant interest due to its privileged chemical scaffold. While its precise mechanism of action remains to be elucidated, its structural features strongly suggest potential roles as a metalloenzyme inhibitor and a disruptor of mitochondrial function. The quinoline core is a versatile pharmacophore found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[11]

The experimental workflows detailed in this guide provide a clear and robust pathway for investigating these hypotheses. Confirmation of direct enzyme inhibition through IC50 determination and ITC, coupled with cellular evidence of mitochondrial dysfunction from Seahorse analysis, would build a compelling case for a specific mechanism of action.

Future research should also consider:

-

Target Identification: Employing unbiased approaches such as chemical proteomics or cellular thermal shift assays (CETSA) to identify the direct binding partners of the compound within the cell.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Methyl 4-hydroxyquinoline-8-carboxylate to understand how modifications to the 4-hydroxyl and 8-carboxylate groups affect potency and selectivity.[11]

-

In Vivo Efficacy: Progressing the compound to animal models of diseases relevant to its confirmed mechanism of action to assess its therapeutic potential.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full pharmacological potential of Methyl 4-hydroxyquinoline-8-carboxylate and pave the way for its development as a novel therapeutic agent.

References

- Methyl 4-hydroxyquinoline-8-carboxylate - 860206-84-4 - Vulcanchem.

- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv.

- Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3 - Vulcanchem.

- Methyl 8-hydroxyquinoline-4-carboxylate - MySkinRecipes.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.

- Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC - NIH.

- 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.

- Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF - ResearchGate.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.

- 3-Methylquinoline-4-carboxylic Acid|Research Compound - Benchchem.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

- Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC.

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH.

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-hydroxyquinoline-8-carboxylate (860206-84-4) for sale [vulcanchem.com]

- 4. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Methyl 4-hydroxyquinoline-8-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Methyl 4-hydroxyquinoline-8-carboxylate, a member of this versatile class of compounds, holds significant potential for therapeutic development. This in-depth technical guide provides a comprehensive framework for the in silico modeling of Methyl 4-hydroxyquinoline-8-carboxylate, designed for researchers, scientists, and drug development professionals. By integrating established computational methodologies, this guide outlines a systematic approach to identifying potential biological targets, elucidating molecular interactions, and predicting pharmacokinetic and toxicity profiles, thereby accelerating the preclinical assessment of this promising molecule.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have given rise to a multitude of approved drugs with diverse clinical applications. The 4-hydroxyquinoline moiety, in particular, is associated with a wide range of biological activities, making it a focal point for drug discovery efforts.[1][3][4] While direct experimental data on the specific biological targets of Methyl 4-hydroxyquinoline-8-carboxylate are not extensively documented, the known activities of structurally related compounds provide a strong basis for targeted in silico investigation.[1]

This guide will utilize a data-driven approach to propose and investigate a plausible biological target for Methyl 4-hydroxyquinoline-8-carboxylate, demonstrating a complete in silico workflow from target identification to predictive toxicology.

Target Identification: A Rationale-Driven Approach

Based on the established pharmacology of quinoline derivatives, two primary protein targets emerge as highly plausible candidates for interaction with Methyl 4-hydroxyquinoline-8-carboxylate:

-

c-Met Kinase: The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[5][6][7] Dysregulation of c-Met signaling is implicated in various cancers, making it a validated oncological target.[8] Numerous quinoline-based small molecules have been developed as potent c-Met inhibitors, with some achieving clinical approval.[6][8] The structural features of Methyl 4-hydroxyquinoline-8-carboxylate are consistent with those of known c-Met inhibitors, making it a prime candidate for investigation.[5][9]

-

Acetylcholinesterase (AChE): AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for Alzheimer's disease.[10][11] The quinoline scaffold has been shown to interact with the active site of AChE, and numerous quinoline derivatives have been developed as AChE inhibitors.[10][12][13]

For the purpose of this comprehensive guide, we will focus on c-Met kinase as the primary biological target for a detailed in silico modeling workflow. The availability of high-resolution crystal structures of c-Met in complex with quinoline-based inhibitors provides an excellent foundation for our investigation.[6][14][15][16][17][18]

The In Silico Modeling Workflow: A Step-by-Step Guide

This section details a sequential workflow for the computational analysis of Methyl 4-hydroxyquinoline-8-carboxylate, from initial ligand and protein preparation to advanced molecular dynamics simulations and toxicity prediction.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is a critical first step for reliable in silico modeling.

3.1.1. Ligand Preparation Protocol

-

Obtain 2D Structure: The chemical structure of Methyl 4-hydroxyquinoline-8-carboxylate can be drawn using chemical drawing software such as ChemDraw or obtained from chemical databases like PubChem.

-

Convert to 3D: Convert the 2D structure to a 3D conformation using a molecular modeling program like Avogadro or the functionalities within molecular docking software suites.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign Partial Charges and Define Rotatable Bonds: These steps are typically performed within the chosen docking software (e.g., AutoDock Tools) to prepare the ligand for docking calculations.

3.1.2. Protein Preparation Protocol

-

Retrieve Protein Structure: Download the X-ray crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3ZZE, which features c-Met in complex with an inhibitor.[14]

-

Prepare the Receptor: Using molecular modeling software such as UCSF Chimera or AutoDock Tools:

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges to the protein atoms (e.g., Gasteiger charges).

-

Repair any missing side chains or loops if necessary, although for a high-resolution crystal structure, this is often minimal.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.

3.2.1. Molecular Docking Protocol

-

Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand in the PDB structure or identified through binding site prediction algorithms.

-

Perform Docking: Utilize a docking program such as AutoDock Vina to dock the prepared Methyl 4-hydroxyquinoline-8-carboxylate into the defined binding site of the c-Met kinase domain. The software will generate a series of possible binding poses ranked by a scoring function.

-

Analyze Docking Results:

-

Examine the top-scoring poses to identify the most plausible binding mode.

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, assessing the stability of the predicted binding pose and revealing the flexibility of the system over time.

3.3.1. Molecular Dynamics Simulation Protocol

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Place the protein-ligand complex in a periodic box of explicit solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove steric clashes and relax the structure.

-

Equilibration: Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate the pressure to ensure a stable starting point for the production simulation. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the behavior of the protein-ligand complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess:

-

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking analysis.

-

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage assessment of a compound's drug-likeness and potential liabilities.

3.4.1. ADMET Prediction Protocol